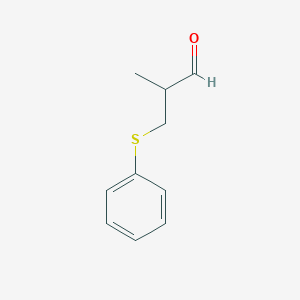

2-Methyl-3-phenylthiopropanal

Description

2-Methyl-3-phenylthiopropanal is an aliphatic aldehyde featuring a thioether group and a phenyl substituent. Its structure is inferred to include a propanal backbone (three-carbon chain with an aldehyde group) modified by a methyl group at position 2 and a phenylthio (-S-Ph) group at position 3.

Properties

Molecular Formula |

C10H12OS |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

2-methyl-3-phenylsulfanylpropanal |

InChI |

InChI=1S/C10H12OS/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |

InChI Key |

SMEGYJOSARNLFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSC1=CC=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 2-Methyl-3-phenylthiopropanal:

2-(Methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3)

- Structure : An α,β-unsaturated aldehyde with a methylthio (-S-CH₃) substituent on the methylene carbon and a phenyl group at position 3 .

- Key Differences :

- Unsaturation (C=C bond) increases reactivity toward nucleophilic additions (e.g., Michael addition).

- The methylthio group is part of a methylthiomethyl (-CH₂-S-CH₃) chain, unlike the phenylthio group in the target compound.

- Applications : Likely used in specialty organic synthesis or polymer chemistry due to its conjugated system.

2-Acetyl-3-methylthiophene

- Structure : A thiophene derivative with an acetyl (-COCH₃) group at position 2 and a methyl group at position 3 .

- Key Differences :

- Aromatic thiophene ring vs. aliphatic propanal chain.

- Ketone functional group vs. aldehyde.

- Applications : Used in materials science (e.g., organic semiconductors) and as a pharmaceutical intermediate .

3-Phenylthiopropanal (Hypothetical Comparator)

- Structure : Propanal with a phenylthio (-S-Ph) group at position 3 but lacking the methyl group at position 2.

- Simpler structure may lower thermal stability compared to the methylated variant.

Comparative Data Table

Research Findings and Reactivity Insights

- Aldehyde Reactivity : 2-Methyl-3-phenylthiopropanal’s aldehyde group is prone to oxidation (forming carboxylic acids) and nucleophilic additions (e.g., forming imines or alcohols). The phenylthio group may stabilize intermediates via resonance .

- Steric Effects: The methyl group at position 2 likely reduces reaction rates in bulky environments compared to non-methylated analogs.

- Thermal Stability : Thioether-containing aldehydes generally exhibit lower stability than ketones (e.g., 2-Acetyl-3-methylthiophene) due to aldehyde oxidation susceptibility .

Preparation Methods

Reaction Protocol

The most cited method involves nitration of 2-methylphenylacetic acid using a nitric acid-acetic anhydride system in dichloromethane (DCM).

Reaction Conditions :

-

Molar Ratios : 1:1.5:1.1 (2-methylphenylacetic acid : HNO₃ : acetic anhydride)

-

Temperature : −10°C to 10°C (optimal at 0–5°C)

-

Time : 1–3 hours post-nitric acid addition

Procedure :

-

Dissolve 2-methylphenylacetic acid in DCM and acetic anhydride.

-

Cool to 0°C, then slowly add 98% HNO₃.

-

Stir at 0–5°C for 2 hours, filter, and isolate the product.

Mechanistic Insights :

-

Acetic anhydride moderates acidity, preventing over-nitration.

-

DCM ensures homogeneity, enhancing regioselectivity for the 3-nitro position.

Characterization Data

IR (cm⁻¹) :

¹H NMR (DMSO-d₆, δ ppm) :

Thiol Addition to Methacrolein

Reaction Conditions :

-

Catalyst : Acetic acid (5–10 mol%)

-

Solvent : Water or solvent-free

-

Temperature : 40–45°C

-

Time : 2 hours

Procedure :

-

Mix methacrolein (1 eq), thiophenol (1.1 eq), and acetic acid.

-

Heat at 40–45°C with stirring.

-

Extract with DCM, dry over Na₂SO₄, and purify via vacuum distillation.

Mechanistic Insights :

-

Acid catalysis promotes Michael addition of thiophenol to the α,β-unsaturated aldehyde.

-

Anti-Markovnikov selectivity due to thiyl radical stability.

Scalability and Limitations

-

Advantages : Simple setup, avoids hazardous nitrating agents.

-

Challenges : Thiophenol’s malodor and toxicity require stringent safety protocols.

Catalytic Reductive Amination (Alternative Route)

Two-Step Process

While less common, reductive amination of 2-methyl-3-nitropropiophenone offers an alternative:

Step 1: Nitro Reduction

-

Reagents : H₂/Pd-C or NaBH₄/CuCl₂

-

Solvent : Ethanol/water

-

Yield : 85–90%

Step 2: Oxidation

-

Reagents : KMnO₄ or CrO₃ in H₂SO₄

-

Yield : 70–75%

Overall Yield : ~60%

Comparative Analysis of Methods

Industrial-Scale Considerations

Process Optimization

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-3-phenylthiopropanal, and how do reaction conditions influence yield and purity?

The synthesis of 2-Methyl-3-phenylthiopropanal typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or thiophene functionalization. Key parameters include:

- Temperature control : Elevated temperatures (80–100°C) may accelerate reaction rates but risk side reactions like oxidation of the thiophene ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while non-polar solvents (e.g., toluene) favor electrophilic substitution .

- Catalysts : Lewis acids (e.g., AlCl₃) are critical for regioselective thiophene substitution .

Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential to confirm structural integrity .

Q. How can researchers ensure the stability of 2-Methyl-3-phenylthiopropanal during storage and handling?

- Storage conditions : Store in inert atmospheres (argon or nitrogen) at –20°C to prevent degradation via thiophene ring oxidation or hydrolysis of the aldehyde group .

- Handling protocols : Use gloveboxes for air-sensitive steps and monitor purity via HPLC-UV (C18 columns, acetonitrile/water mobile phase) to detect degradation products like 3-phenylpropanal .

Q. What analytical methods are recommended for quantifying impurities in 2-Methyl-3-phenylthiopropanal?

- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates or oxidized byproducts) with sensitivity down to 0.1% .

- GC-FID : Quantifies volatile impurities, particularly residual solvents from synthesis (e.g., toluene or DMF) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-Methyl-3-phenylthiopropanal be resolved?

Contradictions in bioactivity studies (e.g., receptor binding vs. cytotoxicity) often arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolic interference : Use LC-MS-based metabolomics to identify metabolites that may antagonize or enhance activity .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish true biological effects from experimental noise .

Q. What computational strategies predict the binding affinity of 2-Methyl-3-phenylthiopropanal to biological targets?

- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., GPCRs) by calculating binding energies (ΔG) and hydrogen-bond networks .

- QM/MM simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine docking predictions .

- Validation : Cross-check computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the substitution pattern on the thiophene ring influence the reactivity of 2-Methyl-3-phenylthiopropanal in catalytic applications?

- Electron-withdrawing groups (e.g., –NO₂) reduce thiophene’s aromaticity, enhancing susceptibility to nucleophilic attack.

- Steric effects : Bulky substituents (e.g., –CF₃) at the 3-position hinder catalytic coupling reactions (e.g., Suzuki-Miyaura) .

- Comparative studies : Use X-ray crystallography to analyze bond lengths and angles in derivatives, correlating structure with reactivity .

Q. What methodologies elucidate the environmental fate of 2-Methyl-3-phenylthiopropanal in ecotoxicology studies?

- Biodegradation assays : Incubate with soil microbiota and monitor degradation via GC-MS to identify breakdown products (e.g., thiophene-2-carboxylic acid) .

- Aquatic toxicity testing : Use Daphnia magna or zebrafish models to assess LC₅₀ values, ensuring compliance with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.